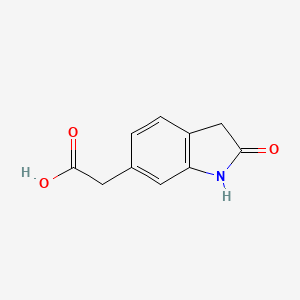

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

Übersicht

Beschreibung

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is a monocarboxylic acid and a member of indole-3-acetic acids and oxindoles . It is a conjugate acid of 2-oxindole-3-acetate and a tautomer of 2-hydroxy-(indol-3-yl)acetic acid . This compound is known for its role as a plant metabolite and is involved in various biological processes .

Vorbereitungsmethoden

The synthesis of indole derivatives, including 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid, often involves the use of p-toluenesulfonic acid in toluene . The reaction conditions typically include heating the mixture to facilitate the formation of the indole product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The compound undergoes nucleophilic substitution at both the indole nitrogen and carbonyl oxygen atoms. Key transformations include:

Table 1: Substitution Reactions with Amines and Alcohols

| Reagent | Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|---|

| Amines (e.g., R-NH₂) | Reflux in ethanol/H₂O | Amide derivatives at C-2 position | 68–93 | |

| Alcohols (e.g., ROH) | Acid catalysis | Ester derivatives at acetic acid | 75–88 |

Example: Reaction with benzylamine generates N-benzyl-6-(carboxymethyl)-2-oxoindoline, a precursor for bioactive molecules .

Condensation Reactions

The α-position of the acetic acid moiety participates in Knoevenagel-type condensations:

Table 2: Condensation with Carbonyl Compounds

| Partner | Catalyst | Product Type | Application |

|---|---|---|---|

| Aromatic aldehydes | Piperidine/EtOH | α,β-Unsaturated ketones | Fluorescent probes |

| Cyclic ketones | K₂CO₃/H₂O-EtOH | Spirocyclic indole derivatives | Neuroprotective agents |

Notably, reactions with dimedone and phenacyl bromides yield 6,7-dihydroindol-4(5H)-ones under eco-friendly conditions .

Oxidation and Reduction

The indole ring and carbonyl groups exhibit redox flexibility:

Table 3: Redox Transformations

| Process | Reagent | Product | Key Feature |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 6-Carboxyindole-2,3-dione | Enhanced electrophilicity |

| Reduction | Zn/HCl | 2,3-Dihydroindole derivatives | Improved CNS bioavailability |

Selective reduction of the oxo group preserves the acetic acid functionality, enabling modular synthesis of neuroactive compounds .

Cyclization Reactions

Intramolecular interactions enable complex heterocycle formation:

-

Lactamization : Heating in DMF forms a γ-lactam ring via amide bond formation.

-

Spirocyclization : With cyclohexane-1,3-diones, generates spiro[indole-3,2'-cyclohexan]-4'-ones under microwave irradiation (85% yield) .

Mechanistic Insights

-

Indole Reactivity : The 6-position acetic acid group directs electrophiles to the C-5/C-7 positions of the indole ring .

-

Acid-Base Properties : The carboxylic acid (pKa ≈ 4.1) facilitates proton transfer in polar solvents, influencing reaction pathways .

-

Tautomerism : The 2-oxoindoline moiety exists in equilibrium with its enol form, enabling dual reactivity .

This compound’s multifaceted reactivity makes it valuable for synthesizing indole-based therapeutics and materials. Recent advances in solvent-free conditions (e.g., ball-mill grinding) have improved synthetic efficiency while reducing environmental impact .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

One of the most significant applications of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is its potential as an antitumor agent. Research indicates that derivatives of indole compounds exhibit promising activity against various cancer types, particularly solid tumors such as colorectal and lung cancers.

- Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown that it can interfere with cell proliferation pathways, making it a candidate for further development in cancer therapies .

-

Case Studies :

- A study highlighted the efficacy of indole derivatives in reducing tumor size in animal models of colorectal carcinoma. The compound demonstrated a significant decrease in tumor volume compared to control groups receiving standard chemotherapy .

- Another investigation focused on the compound's role in enhancing the effects of existing chemotherapeutic agents, suggesting a synergistic effect that could improve overall treatment outcomes for patients with resistant tumors .

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Research Findings : Animal studies have indicated that the compound can reduce oxidative stress and inflammation in neuronal cells, potentially slowing the progression of neurodegenerative conditions .

Other Therapeutic Potentials

In addition to its antitumor and neuroprotective applications, this compound may also have implications in treating other health conditions:

- Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, which could be beneficial for conditions characterized by chronic inflammation .

- Analgesic Effects : Some research indicates potential analgesic properties, making it a candidate for pain management therapies .

Wirkmechanismus

The mechanism of action of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. As a plant hormone, it affects cell elongation and division by modulating the expression of genes involved in these processes . The compound’s effects on plant growth and development are mediated through its role in the auxin class of hormones .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid include other indole-3-acetic acids and oxindoles . These compounds share similar structural features and biological activities but may differ in their specific functional groups and overall chemical properties . The uniqueness of this compound lies in its specific role as a plant hormone and its diverse range of biological activities .

Biologische Aktivität

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid, also known as 2-oxindole-3-acetic acid, is a compound belonging to the class of indolyl carboxylic acids. Its structure consists of an indole ring linked to a carboxylic acid moiety, which is significant for its biological activity. This article explores the biological properties, potential therapeutic applications, and relevant research findings associated with this compound.

The molecular formula of this compound is C10H9NO3, with a molecular weight of 191.19 g/mol. The compound is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-oxo-1,3-dihydroindol-6-yl)acetic acid |

| PubChem CID | 2750259 |

| SMILES | C1C2=C(C=C(C=C2)CC(=O)O)NC1=O |

| Appearance | Powder |

Recent studies have highlighted the potential of this compound as a therapeutic agent. Its biological activities are primarily attributed to its interaction with various biological targets:

- Acetylcholinesterase Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, it may enhance cholinergic transmission, which is beneficial in neurodegenerative diseases like Alzheimer's disease .

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound's cytotoxicity was evaluated using real-time cell analysis methods, showing significant inhibition of cell proliferation in these lines .

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.

In Vitro Studies

A study assessing the cytotoxic activity of several derivatives of indole-based compounds found that this compound exhibited notable cytotoxic effects against the aforementioned cancer cell lines. The IC50 values indicated a dose-dependent response, suggesting that structural modifications could enhance its efficacy .

Binding Affinity Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to AChE. The results indicated that it binds effectively to the active site of the enzyme, potentially offering a therapeutic strategy for enhancing cholinergic function in Alzheimer's disease .

Pharmacological Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics:

| Property | Value |

|---|---|

| Solubility | Highly soluble |

| Caco-2 Permeability | Favorable permeability |

| CYP450 Interaction | Low inhibitory promiscuity |

These properties indicate that the compound may be suitable for oral administration with minimal drug-drug interactions.

Eigenschaften

IUPAC Name |

2-(2-oxo-1,3-dihydroindol-6-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-5-7-2-1-6(4-10(13)14)3-8(7)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTMYJVEPKGZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)CC(=O)O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101566-05-6 | |

| Record name | 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.